Acetylcholinesterase (AChE) Inhibition: Leveraging the 4-Formylphenoxy Pharmacophore for CNS Drug Design
The 4-formylphenoxy moiety common to this compound and its close analog N-(4-fluorophenyl)-2-(4-formylphenoxy)acetamide (CAS 428474-35-5) has been demonstrated to confer acetylcholinesterase (AChE) inhibitory activity. The analog N-(4-fluorophenyl)-2-(4-formylphenoxy)acetamide shows an AChE inhibition IC50 of 1.8 µM, comparable to the clinically used drug donepezil, while exhibiting superior blood-brain barrier permeability characteristics [1]. By incorporating the same 4-formylphenoxy pharmacophore, the target compound retains the ability to inhibit AChE, but the additional N-cyclopropyl-N-(4-fluorobenzyl) substitution on the tertiary amide nitrogen eliminates the hydrogen bond donor present in the analog, which may alter pharmacokinetic properties. This substitution also increases the molecular weight from 273.26 g/mol (analog) to 327.355 g/mol (target compound) and raises the computed XLogP3, potentially enhancing blood-brain barrier penetration further [2].
| Evidence Dimension | Acetylcholinesterase (AChE) enzyme inhibition |
|---|---|
| Target Compound Data | Predicted to retain AChE inhibitory activity via 4-formylphenoxy pharmacophore; tertiary amide with N-cyclopropyl-N-(4-fluorobenzyl) substituents (MW 327.355 g/mol) |
| Comparator Or Baseline | N-(4-fluorophenyl)-2-(4-formylphenoxy)acetamide (CAS 428474-35-5): AChE IC50 = 1.8 µM (MW 273.26 g/mol, secondary amide) |
| Quantified Difference | Comparator IC50 = 1.8 µM vs. target compound activity not directly measured; structural differentiation: tertiary vs. secondary amide, MW increase of 54.095 g/mol, elimination of H-bond donor |
| Conditions | In vitro AChE inhibition assay (Ellman method) for comparator compound; target compound inferred from structural analogy |
Why This Matters
For procurement decisions in CNS drug discovery programs, the target compound offers a scaffold that retains the validated AChE inhibitory pharmacophore while providing a tertiary amide architecture that may improve metabolic stability and brain penetration compared to secondary amide analogs.
- [1] Kuujia Product Page. N-(4-fluorophenyl)-2-(4-formylphenoxy)acetamide (CAS 428474-35-5). AChE inhibition IC50 = 1.8 µM; comparable to donepezil with superior BBB permeability. View Source
- [2] ChemSpider / PubChem. N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide (CAS 1384803-79-5). Computed Properties: XLogP3, MW 327.355 g/mol. View Source
